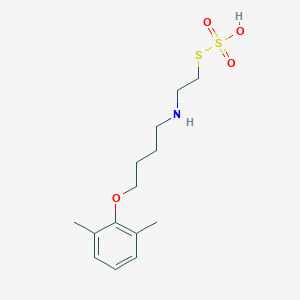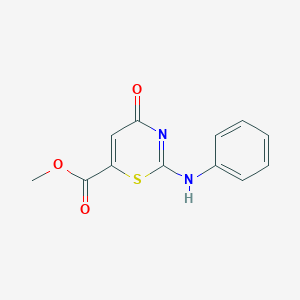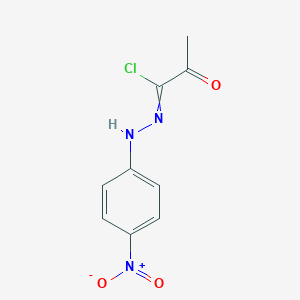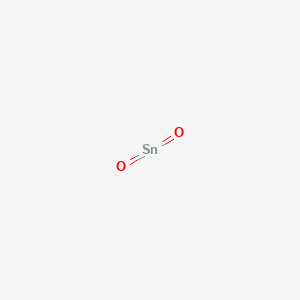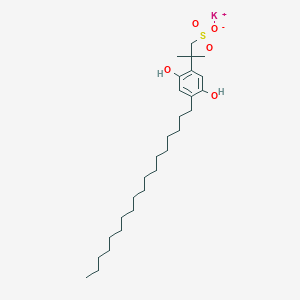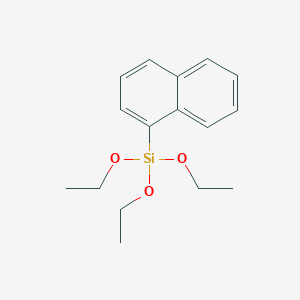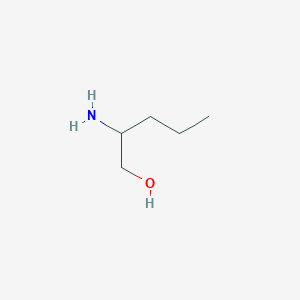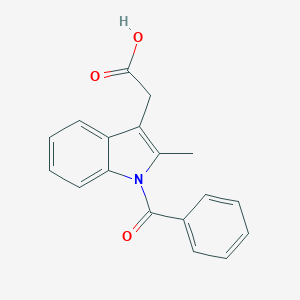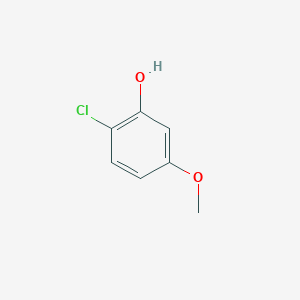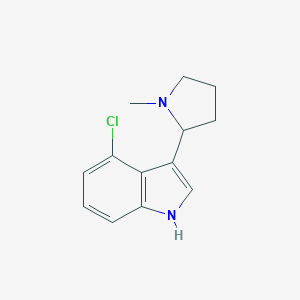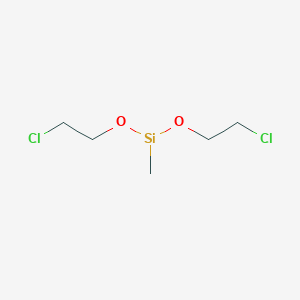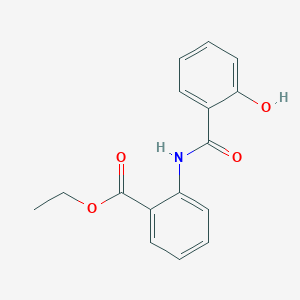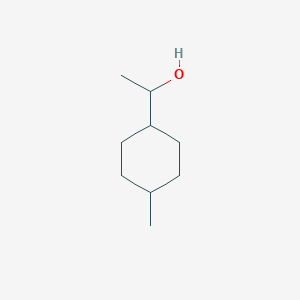![molecular formula C17H26O2 B096255 4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one CAS No. 18938-06-2](/img/structure/B96255.png)
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one, commonly known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and dependence. However, its unique chemical structure and pharmacological properties have made it a subject of interest for scientific research.
Mechanism Of Action
AH-7921 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which may contribute to its analgesic properties. However, its exact mechanism of action is not fully understood and requires further investigation.
Biochemical And Physiological Effects
AH-7921 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to increase dopamine release in the brain, which may contribute to its reinforcing effects.
Advantages And Limitations For Lab Experiments
AH-7921 has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and dependence, as well as its classification as a controlled substance, limit its availability and use in research studies.
Future Directions
Future research on AH-7921 should focus on further elucidating its mechanism of action and pharmacological properties. Additionally, studies should investigate its potential as a treatment for opioid addiction and as an alternative to traditional opioid therapy. Finally, research should explore the development of safer and more effective opioid analgesics with reduced potential for abuse and dependence.
Synthesis Methods
AH-7921 can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylacetonitrile with cyclohexanone followed by reduction and acetylation. The yield of the final product can be improved through optimization of reaction conditions and purification methods.
Scientific Research Applications
AH-7921 has been studied for its potential use as a pain reliever and as a treatment for opioid addiction. It has been shown to have analgesic effects in animal models, although its potency is lower than that of morphine. Additionally, it has been found to produce less respiratory depression and physical dependence than other opioids, making it a potential alternative for opioid therapy.
properties
CAS RN |
18938-06-2 |
|---|---|
Product Name |
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one |
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
8-acetyltricyclo[9.4.0.03,7]pentadecan-2-one |
InChI |
InChI=1S/C17H26O2/c1-11(18)13-10-9-12-5-2-3-6-14(12)17(19)16-8-4-7-15(13)16/h12-16H,2-10H2,1H3 |
InChI Key |
PBRSGKPXGQWFEO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2CCCCC2C(=O)C3C1CCC3 |
Canonical SMILES |
CC(=O)C1CCC2CCCCC2C(=O)C3C1CCC3 |
synonyms |
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
